molecular formula C12H20N2O2 B1488381 {1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methanol CAS No. 1565954-27-9

{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methanol

Cat. No.: B1488381
CAS No.: 1565954-27-9
M. Wt: 224.3 g/mol
InChI Key: WBAVFQVXNRMFMN-UHFFFAOYSA-N
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Description

{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methanol is a useful research compound. Its molecular formula is C12H20N2O2 and its molecular weight is 224.3 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-9-12(10(2)16-13-9)7-14-5-3-11(8-15)4-6-14/h11,15H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBAVFQVXNRMFMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCC(CC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methanol (CAS: 1565954-27-9) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antibacterial, antifungal, and other therapeutic activities.

The molecular formula of {1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methanol is C11_{11}H19_{19}N3_3O, with a molar mass of approximately 209.29 g/mol. It is characterized by the presence of a piperidine ring substituted with a 3,5-dimethylisoxazole moiety.

Antibacterial Activity

Several studies have investigated the antibacterial properties of compounds related to piperidine derivatives. For instance, derivatives containing similar structural features have shown significant activity against various Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Piperidine Derivatives

Compound NameBacterial StrainMIC (mg/mL)
Compound AS. aureus0.0039
Compound BE. coli0.025
{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methanolTBDTBD

Note: Specific MIC values for {1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methanol were not found in the literature but are anticipated based on similar compounds.

Antifungal Activity

Research has also indicated that piperidine derivatives exhibit antifungal properties. For example, compounds with similar structures have shown effectiveness against Candida species and other fungi.

Case Study: Antifungal Screening
In vitro tests demonstrated that certain piperidine derivatives could inhibit the growth of Candida albicans with MIC values ranging from 3.125 to 100 mg/mL. The structure activity relationship (SAR) indicated that modifications on the piperidine ring significantly influenced antifungal efficacy .

The exact mechanism by which {1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methanol exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the interaction with bacterial cell membranes or inhibition of specific metabolic pathways may play a crucial role.

Future Research Directions

Further studies are necessary to explore:

  • In vivo efficacy: Evaluating the compound's effectiveness in animal models.
  • Toxicity profiles: Assessing safety and potential side effects.
  • Mechanistic studies: Understanding the molecular interactions at play.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methanol
Reactant of Route 2
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{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methanol

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